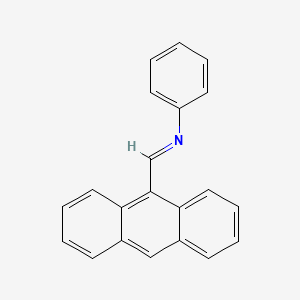
N-(9-Anthrylmethylene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Anthrylmethylene)aniline: is an organic compound with the molecular formula C21H15N . It is characterized by the presence of an anthracene moiety linked to an aniline group through a methylene bridge. This compound is notable for its aromatic structure, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(9-Anthrylmethylene)aniline can be synthesized through a condensation reaction between anthracene-9-carbaldehyde and aniline. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to facilitate the formation of the imine bond between the aldehyde and the amine group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(9-Anthrylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce substituents on the aromatic ring.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: N-(9-Anthrylmethyl)aniline.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(9-Anthrylmethylene)aniline has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biological marker in fluorescence microscopy.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism by which N-(9-Anthrylmethylene)aniline exerts its effects is primarily through its interaction with aromatic systems and biological membranes. The compound’s aromatic structure allows it to intercalate between DNA bases, making it useful in fluorescence-based DNA studies. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- N-(9-Anthrylmethyl)aniline
- N-(9-Anthryl)aniline
- N-(9-Anthrylmethylene)benzylamine
Comparison: N-(9-Anthrylmethylene)aniline is unique due to its specific methylene linkage between the anthracene and aniline moieties. This linkage imparts distinct electronic properties compared to similar compounds, affecting its reactivity and fluorescence characteristics. For instance, N-(9-Anthrylmethyl)aniline, which lacks the double bond in the methylene bridge, exhibits different fluorescence and chemical reactivity .
Eigenschaften
CAS-Nummer |
796-34-9 |
|---|---|
Molekularformel |
C21H15N |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
1-anthracen-9-yl-N-phenylmethanimine |
InChI |
InChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H |
InChI-Schlüssel |
OJJWOWZJUYHCPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


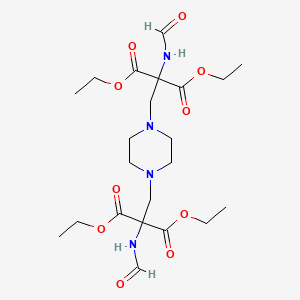
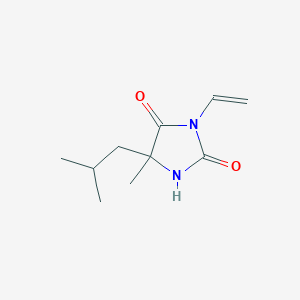
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)

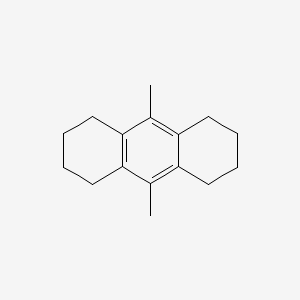
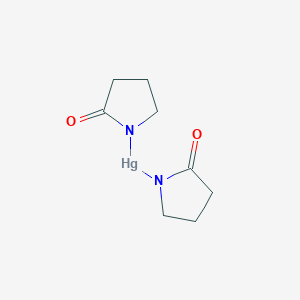
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
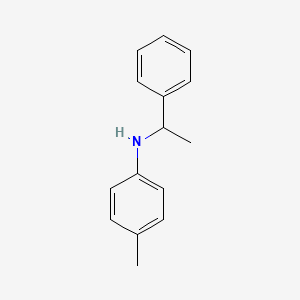
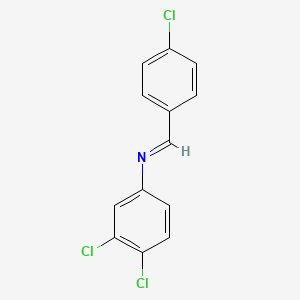
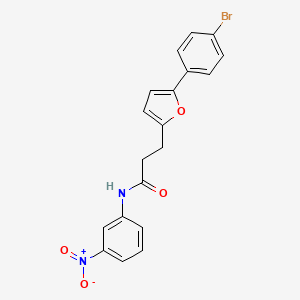

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
